molecular formula C12H2Cl6O2 B3065708 1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin CAS No. 58200-69-4

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin

Cat. No. B3065708
CAS RN: 58200-69-4
M. Wt: 390.9 g/mol
InChI Key: GZRQZUFXVFRKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic di ether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .

Scientific Research Applications

Synthesis and Characterization

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin, a polychlorinated dibenzo-p-dioxin, has been synthesized and characterized in various studies. Buser (1975) synthesized several hexachlorodibenzo-p-dioxin isomers, including this compound, through micro-scale pyrolysis of different polychlorophenates. These were characterized using gas chromatography and mass spectrometry, without isolating the toxic materials (Buser, 1975).

Toxicity and Carcinogenicity

Extensive research has been conducted on the toxicity and carcinogenicity of hexachlorodibenzo-p-dioxins. Huff et al. (2004) noted that 1,2,3,6,7,8- and 1,2,3,7,8,9-hexachlorodibenzo-p-dioxins are among the most toxic and carcinogenic man-made chemicals. These dioxins cause various tumors in several species and exhibit high chemical carcinogenicity in animal studies (Huff et al., 2004).

Analytical Detection and Separation

The analytical detection and separation of hexachlorodibenzo-p-dioxin isomers have been a focus in environmental chemistry. Miles et al. (1985) used oxygen negative chemical ionization mass spectrometry, gas chromatography, and high-pressure liquid chromatography to study and identify hexachlorodibenzo-p-dioxin isomers (Miles et al., 1985).

Biotransformation

The biotransformation of hexachlorodibenzo-p-dioxins by microorganisms has been investigated as a potential environmental remediation strategy. Nam et al. (2006) demonstrated that Sphingomonas wittichii RW1 can catabolize the toxic 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, providing insights into potential bioremediation approaches (Nam et al., 2006).

Environmental Impact Studies

Research on the environmental impact of hexachlorodibenzo-p-dioxins includes studies on their persistence and transformation in natural settings. Choudhry and Webster (1985) examined the environmental photochemistry of hexachlorodibenzo-p-dioxins, estimating their phototransformation rate constants and half-lives in water under various sunlight conditions (Choudhry & Webster, 1985).

Receptor-Mediated Processes

Dioxin and its derivatives, including hexachlorodibenzo-p-dioxins, are known to act through receptor-mediated processes, affecting gene regulation. Denison et al. (1988) identified that the dioxin-Ah receptor complex binds to DNA containing specific sequences, elucidating a part of the mechanism by which dioxins exert their effects (Denison et al., 1988).

Mechanism of Action

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin is an agonist of the aryl hydrocarbon receptor (AhR) . It has been found in animal feed and in the air near municipal waste incinerators .

Safety and Hazards

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin is a probable human carcinogen based on sufficient evidence of carcinogenicity in animals . It induces the formation of liver adenomas or carcinomas in rats when administered at a dose of 2.5 µg/kg once per week in combination with 1,2,3,6,7,8-hexachlorodibenzo-P-dioxin .

properties

IUPAC Name

1,2,3,6,8,9-hexachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)10-12(8(3)17)20-11-6(19-10)2-4(14)7(16)9(11)18/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRQZUFXVFRKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074066
Record name 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58200-69-4
Record name 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,8,9-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LU158Z647
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
Reactant of Route 2
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
Reactant of Route 3
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
Reactant of Route 4
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
Reactant of Route 5
Reactant of Route 5
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
Reactant of Route 6
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.